2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, substituted with chlorophenyl and dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine, followed by hydrogenation or borohydride reduction to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or borohydride reagents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate: Shares structural similarities but differs in functional groups and overall activity.
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another related compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific structural configuration, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25ClN4O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)16(2)23(28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3 |
InChI Key |
LXJNHLWEKFDHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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